Ludaconitine

Description

BenchChem offers high-quality Ludaconitine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ludaconitine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H45NO9 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3/t18-,19-,20+,21+,22-,23?,24+,25-,26?,27-,29+,30+,31-,32?/m1/s1 |

InChI Key |

WCJLKJORIRSXRT-DDEDXNQJSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

Ludaconitine: A Comprehensive Technical Guide on its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C-19 norditerpenoid alkaloid, has emerged as a molecule of interest due to its documented biological activity. This technical guide provides an in-depth overview of the natural sources of Ludaconitine, detailed methodologies for its isolation and purification, and a summary of its known biological effects, with a focus on its antileishmanial properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of Ludaconitine

Ludaconitine is a secondary metabolite found in plants belonging to the family Ranunculaceae, specifically within the genera Aconitum and Delphinium. These genera are known for producing a diverse array of structurally complex and biologically active diterpenoid and norditerpenoid alkaloids.

The primary documented natural source of Ludaconitine is Aconitum spicatum (Bruhl) Stapf .[1][2][3] This species, a member of the monkshood genus, is a poisonous plant that has been utilized in traditional medicine systems after appropriate processing to mitigate its toxicity.[2] The tubers of A. spicatum have been identified as the principal plant part containing Ludaconitine and other related alkaloids.[1]

Table 1: Natural Sources of Ludaconitine

| Plant Species | Family | Plant Part |

| Aconitum spicatum (Bruhl) Stapf | Ranunculaceae | Tubers |

Isolation and Purification of Ludaconitine

The isolation of Ludaconitine from its natural source, Aconitum spicatum, involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a detailed experimental methodology based on the successful isolation of Ludaconitine.

General Experimental Procedures

Standard laboratory techniques and analytical instrumentation are employed throughout the isolation and characterization process. These include:

-

Chromatography: Column chromatography (CC) using silica gel and preparative thin-layer chromatography (PTLC).

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) for structure elucidation and Mass Spectrometry (MS) for molecular weight determination.

Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloidal content from the plant material.

Experimental Protocol: Extraction

-

Plant Material Preparation: Air-dried and powdered tubers of Aconitum spicatum are used as the starting material.

-

Maceration: The powdered plant material is subjected to maceration with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined solvent extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid partitioning to selectively isolate the alkaloids.

-

The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of 9-10.

-

The free-base alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent like dichloromethane (CH2Cl2).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid mixture.

-

Chromatographic Purification

The crude alkaloid mixture is a complex combination of various compounds. Therefore, chromatographic techniques are essential for the isolation of pure Ludaconitine.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (e.g., 70-230 mesh) is commonly used as the stationary phase for the initial fractionation.

-

Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for separating Aconitum alkaloids is a mixture of chloroform and methanol (CHCl3:MeOH), with the methanol concentration being incrementally increased.

-

Fraction Collection: The eluate from the column is collected in numerous small fractions.

-

Monitoring: The separation process is monitored by thin-layer chromatography (TLC) analysis of the collected fractions. Fractions with similar TLC profiles are pooled together.

Experimental Protocol: Preparative Thin-Layer Chromatography (PTLC)

-

Further Purification: Fractions enriched in Ludaconitine from the column chromatography step are subjected to further purification using PTLC on silica gel plates.

-

Developing Solvent: A suitable solvent system, often a mixture of chloroform and methanol in a specific ratio, is used to develop the plates.

-

Visualization and Isolation: The bands corresponding to Ludaconitine are visualized under UV light (if applicable) or by staining. The silica gel from the desired band is scraped off the plate, and the compound is eluted with a suitable solvent. The solvent is then evaporated to yield purified Ludaconitine.

Quantitative Data

The yield of Ludaconitine from Aconitum spicatum can vary depending on the plant source, collection time, and the efficiency of the extraction and purification processes.

Table 2: Biological Activity of Ludaconitine

| Compound | Biological Activity | Target Organism | IC50 Value (μg/mL) |

| Ludaconitine | Antileishmanial | Leishmania major promastigotes | 36.10 ± 3.4 |

IC50: The half maximal inhibitory concentration.

Biological Activity and Potential Signaling Pathways

Antileishmanial Activity

Ludaconitine has demonstrated in vitro antileishmanial activity against the promastigote stage of Leishmania major. This finding suggests its potential as a lead compound for the development of new antileishmanial drugs. The dichloromethane extract of A. spicatum from which Ludaconitine was isolated also showed significant antileishmanial activity, with an IC50 value of 27.10 ± 0.0 μg/mL.

Postulated Mechanism of Action and Signaling Pathway Interference

The precise mechanism of action of Ludaconitine against Leishmania has not been elucidated. However, based on the known mechanisms of other antileishmanial agents and the survival strategies of the parasite, several potential pathways could be targeted. Leishmania parasites are known to manipulate host macrophage signaling pathways to ensure their survival and replication.

Diagram 1: General Experimental Workflow for Ludaconitine Isolation

Caption: Workflow for the isolation of Ludaconitine.

Diagram 2: Potential Host-Parasite Signaling Interactions

Caption: Postulated interference of Ludaconitine with Leishmania's manipulation of host cell signaling.

Conclusion

Ludaconitine, a norditerpenoid alkaloid isolated from Aconitum spicatum, has demonstrated noteworthy antileishmanial activity. This technical guide provides a detailed framework for its extraction and purification, which can be adapted and optimized by researchers. While the precise mechanism of its biological activity remains to be fully elucidated, its ability to inhibit the growth of Leishmania major suggests that it may interfere with critical parasite survival pathways or modulate the host immune response. Further investigation into the specific molecular targets and signaling pathways affected by Ludaconitine is warranted to fully understand its therapeutic potential. This document serves as a foundational resource to facilitate such future research and development endeavors.

References

Biosynthesis Pathway of Ludaconitine and Related C19-Diterpenoid Alkaloids in Aconitum Species: A Technical Guide

Abstract

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and pharmacologically potent diterpenoid alkaloids (DAs). Among these, the C19-diterpenoid alkaloids, including the highly toxic aconitine and related compounds like ludaconitine, are of significant interest due to their medicinal properties and narrow therapeutic window. Despite extensive research, the complete biosynthetic pathway of these molecules remains partially unresolved, particularly the late-stage tailoring steps that generate their vast structural diversity. This technical guide provides a comprehensive overview of the current understanding of the ludaconitine biosynthetic pathway, synthesized from transcriptomic, metabolomic, and biochemical studies. It details the key enzymatic steps from primary metabolism to the formation of the complex diterpenoid skeleton, presents a putative pathway for the final modifications leading to ludaconitine, summarizes quantitative data on gene expression and metabolite accumulation, and provides detailed experimental protocols for the key analytical techniques used in this field of research.

The Core Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of ludaconitine, a C19-diterpenoid alkaloid, is a multi-stage process that begins with universal isoprenoid precursors and proceeds through a series of cyclizations and complex tailoring reactions. The pathway can be broadly divided into three main stages. While the early steps are well-established, the final modifications leading specifically to ludaconitine are putative and based on the identification of candidate enzyme families.

Stage 1: Formation of the C20 Terpenoid Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The journey begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this: the mevalonate (MVA) pathway, typically active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in plastids.[1] Precursors from both pathways contribute to the diterpenoid alkaloid backbone.[2] Three molecules of IPP and one molecule of DMAPP are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the central C20 precursor, geranylgeranyl pyrophosphate (GGPP).[2][3]

Stage 2: Formation of the Core Diterpenoid Skeleton

The formation of the intricate polycyclic core of Aconitum alkaloids is catalyzed by a class of enzymes known as terpene synthases (TPS).

-

Cyclization to ent-Copalyl Diphosphate (ent-CPP): GGPP first undergoes a protonation-initiated cyclization catalyzed by ent-copalyl diphosphate synthase (CDPS), a class II diterpene cyclase, to yield the bicyclic intermediate ent-CPP.[3]

-

Formation of the Atisane Skeleton: The ent-CPP intermediate is then acted upon by a class I diterpene cyclase, specifically a kaurene synthase-like (KSL) enzyme. In the context of C19-diterpenoid alkaloids, the key skeleton is atisane. KSL enzymes catalyze the further cyclization of ent-CPP to form the tetracyclic diterpene ent-atisene. This atisane skeleton is the foundational structure from which C19-DAs are derived following subsequent oxidative modifications and the loss of one carbon atom.

Stage 3: Putative Biosynthesis of Ludaconitine via Skeleton Modification

This stage involves a series of extensive and complex modifications to the atisane skeleton, including oxidations, hydroxylations, methylations, and esterifications, ultimately leading to ludaconitine (C₃₂H₄₅NO₉). The precise sequence and enzymes are not fully characterized but are inferred from transcriptome data identifying large families of candidate genes. The key enzyme families implicated are Cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases.

The proposed steps are:

-

Oxidative Restructuring: A cascade of oxidation reactions, likely mediated by multiple CYP450 enzymes, modifies the atisane skeleton, incorporates a β-ethanolamine moiety to introduce the characteristic nitrogen atom, and leads to the loss of a carbon atom (typically C-20) to form the C19 core.

-

Tailoring Reactions: The resulting C19-DA scaffold undergoes a series of tailoring reactions to produce ludaconitine. Based on its structure, this includes:

-

Hydroxylation: Addition of hydroxyl (-OH) groups at various positions, catalyzed by CYPs.

-

O-methylation: Addition of methyl (-CH₃) groups to hydroxyls, catalyzed by OMTs.

-

Acylation: Esterification with acetyl and other acyl groups, catalyzed by BAHD-family acyltransferases.

-

The overall proposed pathway is visualized below.

Caption: Figure 1: Proposed Biosynthetic Pathway of Ludaconitine.

Quantitative Data Summary

Quantitative analysis of metabolites and gene transcripts across different tissues provides critical insights into the sites of synthesis and accumulation. Roots are generally the primary site for both the biosynthesis and storage of these alkaloids.

Table 1: Relative Abundance of Major Diterpenoid Alkaloids in Aconitum Species

This table summarizes representative data on the concentration of major alkaloids in the roots of various Aconitum species, demonstrating the chemical diversity and varying levels of key compounds. Data is compiled from HPLC and UPLC-MS analyses.

| Alkaloid | A. carmichaelii (μg/g) | A. kusnezoffii (μg/g) | A. japonicum (Relative Abundance) |

| Aconitine | 150 - 500 | 80 - 300 | High |

| Mesaconitine | 200 - 600 | 150 - 450 | High |

| Hypaconitine | 100 - 400 | 120 - 350 | High |

| Deoxyaconitine | 50 - 150 | 30 - 100 | Moderate |

| Benzoylmesaconine | 40 - 120 | 20 - 80 | Moderate |

Note: Values are approximate ranges compiled from multiple sources and can vary significantly based on plant age, geography, and processing.

Table 2: Expression Levels (FPKM) of Candidate Biosynthetic Genes in Aconitum carmichaelii

Transcriptome analysis reveals tissue-specific expression of key biosynthetic genes. The data below, synthesized from studies on A. carmichaelii, shows significantly higher expression of late-pathway genes in the root tissue.

| Gene / Enzyme Family | Flower (FPKM) | Leaf (FPKM) | Root (FPKM) | Putative Function |

| GGPPS (Geranylgeranyl Pyrophosphate Synthase) | 15.2 | 25.8 | 85.6 | Stage 1: GGPP Synthesis |

| CDPS (Copalyl Diphosphate Synthase) | 8.9 | 12.1 | 60.3 | Stage 2: Cyclization |

| KSL (Kaurene Synthase-Like) | 5.4 | 9.5 | 45.7 | Stage 2: Skeleton Formation |

| CYP450 (Cytochrome P450, Representative) | 12.6 | 18.3 | 110.2 | Stage 3: Oxidation |

| OMT (O-Methyltransferase, Representative) | 7.1 | 11.4 | 55.9 | Stage 3: Methylation |

| BAHD (Acyltransferase, Representative) | 4.8 | 8.0 | 41.5 | Stage 3: Acylation |

Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are representative to illustrate tissue-specific expression patterns.

Key Experimental Methodologies

The elucidation of the ludaconitine pathway relies on an integrated approach combining transcriptomics and metabolomics to correlate gene expression with alkaloid accumulation.

References

Ludaconitine: A Deep Dive into its Chemical Architecture and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Found in plants of the Aconitum and Delphinium genera, these alkaloids have a long history in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Ludaconitine, drawing upon available data for this class of compounds. While specific experimental data for Ludaconitine is not extensively available in public databases, this paper will present a detailed analysis based on the general principles and established knowledge of C19-diterpenoid alkaloids.

Chemical Structure

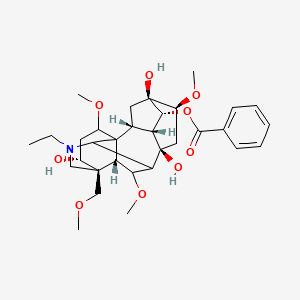

The core chemical structure of Ludaconitine is a highly intricate and rigid hexacyclic ring system. As a C19-diterpenoid alkaloid, its skeleton is derived from a 20-carbon diterpene precursor that has lost one carbon atom. The IUPAC name for Ludaconitine is [(1α,3α,6α,14α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14-tetrol 8-acetate 14-benzoate], and its molecular formula is C₃₂H₄₅NO₉, with a molecular weight of 587.7 g/mol . The Chemical Abstracts Service (CAS) registry number for Ludaconitine is 82144-72-7.

Table 1: Physicochemical Properties of Ludaconitine

| Property | Value |

| Molecular Formula | C₃₂H₄₅NO₉ |

| Molecular Weight | 587.7 g/mol |

| CAS Number | 82144-72-7 |

Stereochemistry

The stereochemistry of Ludaconitine is exceptionally complex, featuring multiple chiral centers that define its three-dimensional conformation. The specific arrangement of substituents at these chiral centers is crucial for its biological activity. The relative and absolute stereochemistry of C19-diterpenoid alkaloids is typically determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Due to the lack of a publicly available crystal structure for Ludaconitine, a detailed discussion of its solid-state conformation is not possible. However, the stereochemical configuration can be inferred from spectroscopic data and comparison with structurally related, crystallographically characterized alkaloids. The complex ring system locks the molecule into a rigid conformation, with the various substituents occupying well-defined spatial positions.

Spectroscopic Data

Detailed NMR spectral data is paramount for the structural elucidation and verification of complex natural products like Ludaconitine. While a complete, assigned NMR spectrum for Ludaconitine is not readily found in the literature, this section outlines the expected signals based on the known structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Ludaconitine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₂-CH₃ | ~1.1 | t |

| OCH₃ | 3.2 - 3.4 | s |

| H-1 | ~3.0 | d |

| H-6 | ~4.0 | d |

| H-14 | ~4.9 | d |

| H-17 | ~2.8 | s |

| Aromatic (benzoate) | 7.4 - 8.1 | m |

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Ludaconitine

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (acetate) | ~170 |

| C=O (benzoate) | ~166 |

| Aromatic (benzoate) | 128 - 133 |

| C-1 | ~83 |

| C-3 | ~72 |

| C-6 | ~83 |

| C-8 | ~78 |

| C-13 | ~75 |

| C-14 | ~80 |

| C-16 | ~82 |

| OCH₃ | 56 - 62 |

| N-CH₂-CH₃ | ~49, ~13 |

Experimental Protocols

Isolation and Purification of Diterpenoid Alkaloids from Aconitum Species (General Protocol)

The following provides a generalized experimental protocol for the isolation of diterpenoid alkaloids, including Ludaconitine, from plant material. Specific conditions may need to be optimized for the particular plant species and target compound.

Workflow for Alkaloid Isolation

Caption: Generalized workflow for the isolation of Ludaconitine.

-

Extraction: The dried and powdered plant material (e.g., roots of an Aconitum species) is extracted with a suitable organic solvent, typically methanol or ethanol, using maceration or a Soxhlet apparatus.

-

Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The residue is then subjected to an acid-base partitioning procedure to separate the alkaloids from neutral and acidic components. This involves dissolving the residue in an acidic aqueous solution (e.g., 5% HCl) and washing with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia solution to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography on silica gel or alumina. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

-

Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest, identified by comparison with a standard or by subsequent spectroscopic analysis, are combined. Further purification to obtain pure Ludaconitine is achieved through techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization.

Biological Activity and Signaling Pathways

The proposed mechanism of action for many diterpenoid alkaloids involves the modulation of ion channel gating. For voltage-gated sodium channels, this can involve binding to a site within the channel pore, leading to either blockade of ion permeation or alteration of the channel's opening and closing kinetics.

Hypothesized Signaling Pathway for Diterpenoid Alkaloid Action on a Neuron

Caption: Hypothesized modulation of neuronal signaling by Ludaconitine.

Conclusion

Ludaconitine possesses a formidable chemical structure, characteristic of the C19-diterpenoid alkaloids. Its complex, polycyclic framework and dense stereochemistry present a significant challenge for both isolation and synthetic chemists. While a comprehensive dataset of its experimental properties is not currently available in the public domain, this guide provides a foundational understanding of its chemical nature based on the established knowledge of this important class of natural products. Further research, including detailed spectroscopic analysis, X-ray crystallography, and electrophysiological studies, is necessary to fully elucidate the structure-activity relationships of Ludaconitine and to explore its potential as a lead compound in drug discovery.

Ludaconitine Hydrochloride: A Comprehensive Physicochemical Profile for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and extrapolated physicochemical properties of Ludaconitine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines reported data for the free base form, Ludaconitine, with established principles of hydrochloride salt formation and generalized experimental protocols for alkaloid analysis.

Core Physicochemical Properties

Ludaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum spicatum.[1] Like many alkaloids, it is often converted to its hydrochloride salt to improve its handling and solubility. The hydrochloride salt is formed by the reaction of the basic nitrogen atom in the Ludaconitine molecule with hydrochloric acid. This conversion primarily impacts physical properties such as solubility, while the core biological activity of the molecule is generally retained.[1]

Chemical Structure and Formula

The molecular formula for the free base, Ludaconitine, is reported as C₃₂H₄₅NO₉ .[1][2] The formation of the hydrochloride salt involves the addition of one molecule of hydrogen chloride (HCl).

-

Ludaconitine (Free Base) Molecular Formula: C₃₂H₄₅NO₉

-

Ludaconitine Hydrochloride Molecular Formula (Inferred): C₃₂H₄₆ClNO₉

Quantitative Data Summary

The following table summarizes the available and calculated physicochemical data for Ludaconitine and its hydrochloride salt.

| Property | Ludaconitine (Free Base) | Ludaconitine Hydrochloride (Calculated/Inferred) | Data Source / Rationale |

| CAS Number | 82144-72-7 | Not available | [1] |

| Molecular Formula | C₃₂H₄₅NO₉ | C₃₂H₄₆ClNO₉ | The formula is derived by adding HCl to the free base formula. |

| Molecular Weight | 587.70 g/mol | 624.16 g/mol | Calculated by adding the molecular weight of HCl (36.46 g/mol ) to the free base molecular weight. |

| Appearance | Powder | Crystalline solid (Typical for alkaloid salts) | |

| Purity | 95-98% (by HPLC) | Dependent on synthesis and purification | |

| Melting Point | Data not available | Data not available | |

| Solubility | Data not available | Expected to be higher than the free base in aqueous media. | Alkaloid salts are generally more water-soluble than their corresponding free bases. |

| Storage Conditions | -20°C, sealed, in a dry, ventilated environment. | -20°C, sealed, protected from moisture. | |

| Biological Activity | Antileishmanial (IC₅₀ = 36.10 µg/mL) | Antileishmanial (IC₅₀ = 36.10 µg/mL) | Biological activity resides in the organic moiety and is unaffected by salt formation. |

Experimental Protocols

Detailed experimental data for Ludaconitine hydrochloride is scarce. Therefore, this section provides standardized, detailed methodologies for determining the key physicochemical properties of natural product compounds like Ludaconitine hydrochloride.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range. It is a fundamental indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry Ludaconitine hydrochloride powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting range is reported.

-

Purity Check: A sharp melting range (e.g., < 2°C) is indicative of a high-purity compound.

Solubility Profiling

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, solubility is determined in a range of aqueous and organic solvents.

Methodology (Shake-Flask Method):

-

Solvent Selection: A panel of solvents is chosen, typically including water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: An excess amount of Ludaconitine hydrochloride is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: The concentration of the dissolved Ludaconitine hydrochloride in the clear supernatant/filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used to relate the analytical response to concentration.

-

Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Spectroscopic Analysis

Principle: Spectroscopic techniques provide information about the chemical structure and functional groups of a molecule.

Methodologies:

-

Mass Spectrometry (MS):

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of natural products.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water).

-

Chromatography: The sample is injected into an HPLC system (e.g., using a C18 column) to separate it from any impurities.

-

Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which generates charged molecules (ions).

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight. Tandem MS (MS/MS) is then performed by fragmenting the parent ion to obtain structural information.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H (proton) and ¹³C (carbon-13) NMR are used to elucidate the detailed carbon-hydrogen framework of the molecule.

-

Sample Preparation: Approximately 5-10 mg of Ludaconitine hydrochloride is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The spectrum is recorded, and the absorption bands (reported in wavenumbers, cm⁻¹) are correlated to specific functional groups (e.g., O-H, N-H, C=O, C-O).

-

Visualizations: Workflows and Pathways

As no specific signaling pathway for Ludaconitine's biological activity has been detailed in the literature, a generalized analytical workflow for the characterization of a natural product isolate like Ludaconitine is presented below. This workflow outlines the logical sequence of experiments described in the protocols section.

References

Ludaconitine: A Technical Whitepaper on its Historical Discovery, Traditional Use, and Pharmacological Profile

Abstract

Ludaconitine is a C19-diterpenoid alkaloid found within certain species of the genera Aconitum and Delphinium. Historically, plants containing this and similar alkaloids have been utilized in traditional medicine for their analgesic and anti-inflammatory properties, despite their well-known toxicity. This document provides a comprehensive overview of the historical discovery of Ludaconitine, its traditional applications, and a detailed examination of its pharmacological and toxicological properties. Methodologies for its isolation and structural characterization are presented, alongside quantitative data on its biological activity. Furthermore, its mechanism of action, primarily through the modulation of voltage-gated sodium channels, is discussed and visually represented. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.

Historical Discovery and Structural Elucidation

Ludaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their intricate and highly oxygenated structures. The elucidation of its structure was made possible through the application of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation Protocol

The isolation of Ludaconitine from its plant sources, such as Delphinium cashmerianum, typically follows a general procedure for alkaloid extraction. A detailed, representative protocol is outlined below:

-

Extraction: The dried and powdered plant material (e.g., roots) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often at room temperature over an extended period.

-

Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution (e.g., 2% sulfuric acid) and an immiscible organic solvent (e.g., diethyl ether) to separate acidic and neutral compounds from the basic alkaloids. The aqueous layer, containing the protonated alkaloids, is collected.

-

Basification and Re-extraction: The acidic aqueous layer is basified with a strong base, such as ammonium hydroxide, to a pH of around 10-11. This deprotonates the alkaloids, rendering them soluble in organic solvents. The alkaloids are then re-extracted into an organic solvent like chloroform or dichloromethane.

-

Chromatographic Separation: The resulting crude alkaloid mixture is subjected to repeated column chromatography over silica gel or alumina. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient), is used to separate the individual alkaloids. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Fractions containing Ludaconitine are combined, and the solvent is evaporated. The purified Ludaconitine is then obtained by crystallization from a suitable solvent system.

Structural Elucidation Methodology

The determination of the complex structure of Ludaconitine relied on a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of Ludaconitine. Fragmentation patterns observed in the mass spectrum provided initial clues about the structural components of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provided information about the number and types of protons in the molecule and their neighboring protons through spin-spin coupling.

-

¹³C-NMR: Indicated the number of carbon atoms and their chemical environments (e.g., carbonyls, olefins, carbons bearing heteroatoms).

-

2D-NMR Techniques (COSY, HMQC, HMBC): These experiments were crucial in establishing the connectivity of the carbon skeleton and the placement of various functional groups by revealing proton-proton and proton-carbon correlations over one, two, and three bonds.

-

The collective data from these techniques allowed for the unambiguous assignment of the structure of Ludaconitine.

Traditional and Ethnobotanical Uses

Plants of the Delphinium genus, known to contain Ludaconitine and other related alkaloids, have a long history of use in traditional medicine across various cultures, particularly in Asia. For instance, Delphinium cashmerianum, found in the Himalayan region, has been used in local traditional medicine.[1][2][3]

Traditional applications of Delphinium species include:

-

Analgesic and Anti-inflammatory: Crushed flowers and leaves have been used topically to alleviate joint pain and stiffness.[2]

-

Antiparasitic: Preparations from the plant have been used to eliminate maggots in the wounds of livestock.[1]

-

Cardiac and Respiratory Effects: The plants have been noted to have cardiac and respiratory depressant effects.

It is important to note that the use of these plants in traditional medicine was often accompanied by an awareness of their high toxicity, and preparations were typically administered with caution.

Pharmacological Profile

The pharmacological activity of Ludaconitine is characteristic of the C19-diterpenoid alkaloids, which are known to be potent modulators of voltage-gated sodium channels.

Mechanism of Action

The primary mechanism of action for Ludaconitine and related alkaloids is the modulation of voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons and cardiomyocytes. These alkaloids are known to bind to site 2 of the α-subunit of the sodium channel, leading to a persistent activation of the channel. This disrupts normal action potential generation and propagation. The sustained influx of sodium ions leads to membrane depolarization, which can result in paralysis and arrhythmias. At lower concentrations, this modulation of ion channels is believed to contribute to the analgesic and anti-inflammatory effects observed with some of these alkaloids.

The analgesic and anti-inflammatory effects of diterpenoid alkaloids are also thought to involve the inhibition of pro-inflammatory mediators. For example, the related alkaloid lappaconitine has been shown to reduce the production of inflammatory cytokines.

Quantitative Biological Data

| Compound | Test Type | Route of Exposure | Species | Dose | Reference |

| Ludaconitine triacetate | LDLo | Intravenous | Rat | 45 mg/kg | |

| Ludaconitine triacetate | LD50 | Intravenous | Mouse | 21.8 mg/kg (21800 µg/kg) |

LDLo (Lowest Published Lethal Dose) is the lowest dose of a substance reported to have caused death in a particular animal species under defined conditions. LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

The analgesic and anti-inflammatory properties of the structurally similar diterpenoid alkaloid, lappaconitine, have been studied more extensively. It has been shown to have potent analgesic effects in various animal models of pain.

Visualizations

Experimental Workflow for Isolation and Structure Elucidation

Caption: Workflow for the isolation and structural elucidation of Ludaconitine.

Proposed Signaling Pathway of Ludaconitine's Action

Caption: Proposed mechanism of action of Ludaconitine via modulation of voltage-gated sodium channels.

Conclusion

Ludaconitine, a C19-diterpenoid alkaloid from Delphinium species, represents a class of natural products with a dual character of therapeutic potential and significant toxicity. Its historical use in traditional medicine for pain and inflammation foreshadowed its modern pharmacological investigation. The primary mechanism of action, through the modulation of voltage-gated sodium channels, explains both its potential analgesic effects and its toxic profile. Further research is warranted to explore the therapeutic window of Ludaconitine and to develop derivatives with improved safety profiles for potential clinical applications in pain management and other neurological conditions. The detailed methodologies for its isolation and structural characterization provided herein serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

- 1. Structure-activity relationships of norditerpenoid alkaloids occurring in toxic larkspur (Delphinium) species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ludaconitine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C18-diterpenoid alkaloid primarily known in its more extensively researched form as Lappaconitine (LA), exhibits a compelling and complex pharmacological profile.[1] Extracted from species of the Aconitum and Delphinium genera, this class of compounds has garnered significant interest for its potent analgesic, anti-inflammatory, and anti-arrhythmic properties.[2][3] This technical guide provides an in-depth overview of the pharmacological activities of Ludaconitine/Lappaconitine and its key analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The primary mechanisms involve the blockade of voltage-gated sodium channels, particularly the Nav1.7 subtype, and the modulation of the P2X7 receptor signaling pathway, which subsequently impacts inflammatory cascades.[3][4] This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics derived from this unique natural product scaffold.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Lappaconitine and its principal analogs, providing a comparative overview of their potency and toxicity.

Table 1: Analgesic and Local Anesthetic Activity

| Compound | Assay | Animal Model | Route of Administration | ED50 | Reference |

| Lappaconitine (LA) | Acetic Acid-Induced Writhing | Mouse | - | 3.5 mg/kg | |

| Lappaconitine (LA) | Hot Plate Test | Mouse | Oral | 5 mg/kg | |

| Lappaconitine Analog 35 | Acetic Acid-Induced Writhing | Mouse | - | 4.4 mg/kg | |

| Lappaconitine Analog 36 | Acetic Acid-Induced Writhing | Mouse | - | 6.6 mg/kg | |

| Lappaconitine Analog 39 | Acetic Acid-Induced Writhing | Mouse | - | 6.2 mg/kg | |

| Lappaconitine Analog 49 | Acetic Acid-Induced Writhing | Mouse | - | 6.1 mg/kg | |

| Lappaconitine Analog 70 | Acetic Acid-Induced Writhing | Mouse | - | 5.5 mg/kg | |

| Lappaconitine Analog 89 | Acetic Acid-Induced Writhing | Mouse | - | 4.7 mg/kg | |

| Lappaconitine-1,5-Benzodiazepine Hybrid 8 | Acetic Acid-Induced Writhing | Mouse | Intragastric | 1 mg/kg | |

| Lappaconitine-1,5-Benzodiazepine Hybrid 8 | Hot Plate Test | Mouse | Intragastric | 1 mg/kg | |

| Carbamate Analog 5a | - | - | - | 1.2 mg/kg | |

| Carbamate Analog 5c | - | - | - | 1.6 mg/kg |

Table 2: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 | Reference |

| Lappaconitine Derivative A4 | NO Production Inhibition | RAW264.7 | 12.91 µmol/L | |

| Lappaconitine Derivative 6 | NO Production Inhibition | RAW264.7 | 10.34 ± 2.05 µM | |

| Lappaconitine Derivative 19 | NO Production Inhibition | RAW264.7 | 18.18 ± 4.80 µM | |

| Lappaconitine Derivative 70 | NO Production Inhibition | RAW264.7 | 15.66 ± 0.88 µM |

Table 3: Toxicity Data

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Lappaconitine (LA) | Mouse | - | 11.7 mg/kg | |

| Lappaconitine (LA) | Mouse | Oral | 32.4 mg/kg | |

| Lappaconitine (LA) | Rat | Oral | 20 mg/kg | |

| Lappaconitine-1,5-Benzodiazepine Hybrid 34a | Mouse | Oral | > 1500 mg/kg |

Mechanism of Action

The pharmacological effects of Ludaconitine and its analogs are primarily attributed to two key molecular mechanisms: the blockade of voltage-gated sodium channels and the modulation of the P2X7 receptor, which plays a crucial role in inflammation.

Voltage-Gated Sodium Channel Blockade

Lappaconitine and its derivatives act as potent blockers of voltage-gated sodium channels (VGSCs). This action is considered a primary contributor to their analgesic and local anesthetic effects. Notably, these compounds show a degree of selectivity for the Nav1.7 sodium channel subtype, which is a key player in pain signaling pathways. The blockade of Nav1.7 channels in nociceptive neurons reduces the propagation of pain signals. The interaction with VGSCs is complex, with some evidence suggesting an activity-dependent mode of action, where the inhibitory effect is more pronounced at higher stimulation frequencies.

P2X7 Receptor and Inflammatory Signaling

In addition to sodium channel blockade, Lappaconitine and its analogs exert significant anti-inflammatory effects through the modulation of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel expressed on immune cells, such as macrophages. Its activation triggers a pro-inflammatory cascade. Lappaconitine has been shown to suppress the expression of the P2X7 receptor, leading to a downstream reduction in the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This inhibition is mediated through the suppression of the NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the pharmacological profile of Ludaconitine and its analogs.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses visceral pain and is sensitive to peripherally acting analgesics.

-

Animals: Male ICR mice (18-22 g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to food and water.

-

Grouping: Mice are randomly divided into control, standard (e.g., Diclofenac sodium), and test groups.

-

Drug Administration: Test compounds or vehicle are administered, typically orally or intraperitoneally, 30-60 minutes before the induction of writhing.

-

Induction of Writhing: A 0.75% solution of acetic acid is injected intraperitoneally (0.1 mL per 10 g of body weight).

-

Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-15 minutes.

-

Data Analysis: The percentage of pain inhibition is calculated relative to the control group.

Hot Plate Test (Analgesic Activity)

This method evaluates the central analgesic activity of a compound by measuring the response to a thermal stimulus.

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 54-56°C.

-

Animals: Mice are commonly used for this assay.

-

Procedure: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded.

-

Cut-off Time: A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

-

Drug Administration: The test compound is administered, and the latency is measured at various time points post-administration.

-

Data Analysis: An increase in the latency period compared to baseline indicates an analgesic effect.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages (Anti-inflammatory Activity)

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

-

Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS).

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Incubation: The cells are incubated for a further 24 hours.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The inhibitory effect of the compound on NO production is calculated, and the IC50 value is determined.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the pharmacology of Ludaconitine and its analogs.

Caption: Workflow for in vivo analgesic activity assessment.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Caption: Mechanism of action of Ludaconitine and its analogs.

References

Unraveling the Molecular Interactions of Ludaconitine: A Technical Guide to Its Known and Inferred Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C-19 norditerpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum spicatum, represents a class of natural products with documented bioactivity. While direct research into the specific molecular targets of Ludaconitine is in its nascent stages, its structural similarity to other well-studied aconitine alkaloids, such as aconitine, mesaconitine, and hypaconitine, provides a strong basis for inferring its pharmacological profile. This technical guide synthesizes the current, albeit limited, knowledge on Ludaconitine's biological effects and extrapolates its likely molecular targets and mechanisms of action from the extensive research conducted on its close chemical relatives. The primary target for this class of alkaloids is the voltage-gated sodium channel (VGSC), with additional evidence suggesting interactions with other ion channels and neurotransmitter systems. This document aims to provide a comprehensive resource for researchers by presenting available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and workflows.

Known Biological Activity of Ludaconitine

To date, the most definitively reported biological activity of Ludaconitine is its antileishmanial effect. A study investigating compounds from Aconitum spicatum identified Ludaconitine as having activity against the promastigote stage of Leishmania major.

Quantitative Data for Ludaconitine

The inhibitory concentration for Ludaconitine's antileishmanial activity is summarized below.

| Compound | Organism | Assay Type | Parameter | Value | Reference |

| Ludaconitine | Leishmania major (promastigotes) | In vitro antileishmanial activity | IC₅₀ | 36.10 ± 3.4 µg/mL | [1][2] |

Inferred Primary Biological Target: Voltage-Gated Sodium Channels (VGSCs)

Based on the extensive body of research on aconitine alkaloids, the principal molecular target for Ludaconitine is inferred to be the voltage-gated sodium channel (VGSC).[3][4] Aconitine, mesaconitine, and hypaconitine are known to bind with high affinity to neurotoxin binding site 2 on the alpha-subunit of VGSCs. This binding event locks the channel in an open or persistently activated state, leading to a prolonged influx of sodium ions, sustained membrane depolarization, and subsequent refractoriness to further excitation. This mechanism is the foundation of the well-documented cardiotoxicity and neurotoxicity of these alkaloids.

Mechanism of Action at the VGSC

The interaction of aconitine alkaloids with VGSCs leads to several key electrophysiological changes:

-

Persistent Activation: The alkaloids stabilize the open state of the channel, preventing its normal inactivation.

-

Hyperpolarizing Shift in Activation: The voltage dependence of channel activation is shifted to more negative membrane potentials, meaning the channels open at potentials closer to the resting membrane potential.

-

Delayed Repolarization: The prolonged sodium influx delays the repolarization phase of the action potential.

This sustained depolarization can lead to early and delayed after-depolarizations, which are known triggers for cardiac arrhythmias.

References

In Silico Prediction of Ludaconitine's Mechanism of Action: A Technical Guide

Abstract: Ludaconitine, a diterpenoid alkaloid isolated from Aconitum spicatum, has demonstrated antileishmanial activity, yet its precise mechanism of action remains to be elucidated. This technical guide presents a comprehensive in silico workflow designed to predict and characterize the molecular mechanisms underlying Ludaconitine's therapeutic effects against Leishmania species. The proposed strategy integrates network pharmacology, molecular docking, and molecular dynamics simulations to identify potential protein targets, evaluate binding affinities, and analyze the stability of drug-target interactions. This document provides detailed experimental protocols for each computational approach, illustrative data summaries, and visual representations of the proposed workflow and a hypothetical signaling pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern with limited therapeutic options. The emergence of drug resistance necessitates the discovery of novel antileishmanial compounds with distinct mechanisms of action. Ludaconitine, a C19-diterpenoid alkaloid, has been identified as a promising candidate, exhibiting an IC50 of 36.10 μg/mL against Leishmania. However, the molecular targets and pathways through which Ludaconitine exerts its parasiticidal effects are currently unknown.

In silico methodologies offer a powerful and resource-efficient approach to hypothesize and investigate the mechanism of action of novel bioactive compounds. By leveraging computational tools, it is possible to predict potential protein targets, assess the binding affinity and mode of interaction, and simulate the dynamic behavior of drug-target complexes. This guide outlines a systematic in silico strategy to unravel the mechanism of action of Ludaconitine, providing a roadmap for its further development as a potential antileishmanial drug.

The proposed workflow begins with a broad, systems-level approach using network pharmacology to identify a prioritized list of potential Leishmania protein targets for Ludaconitine. This is followed by more focused molecular docking studies to predict the binding poses and affinities of Ludaconitine with these high-priority targets. Finally, molecular dynamics simulations are employed to assess the stability and dynamics of the most promising Ludaconitine-target complexes.

Proposed In Silico Workflow

The following diagram illustrates the proposed computational workflow for predicting the mechanism of action of Ludaconitine.

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Phase 1: Target Identification via Network Pharmacology

Objective: To identify and prioritize potential protein targets of Ludaconitine in Leishmania species.

Protocol:

-

Ludaconitine Structure Preparation:

-

Obtain the 2D structure of Ludaconitine from the PubChem database (CID: 16213715) in SMILES format.

-

Generate the 3D structure using a molecular modeling software such as ChemDraw or Avogadro and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Prediction of Potential Human and Parasite Targets:

-

Submit the SMILES string of Ludaconitine to the SwissTargetPrediction server (--INVALID-LINK--) to predict potential protein targets based on chemical similarity to known ligands.

-

Utilize the PharmMapper server (--INVALID-LINK--) to identify potential targets based on pharmacophore mapping.

-

-

Leishmania-specific Target Filtering:

-

Compile a list of all predicted targets from the different platforms.

-

Cross-reference the predicted targets with the Leishmania genome databases (e.g., GeneDB, TriTrypDB) and the TDR Targets database to identify orthologs in Leishmania species.

-

Retain only the targets that have a known or predicted essential role in Leishmania survival and pathogenesis for further analysis.

-

-

Protein-Protein Interaction (PPI) Network Construction:

-

Input the list of Leishmania-specific targets into the STRING database (--INVALID-LINK--) to construct a PPI network.

-

Set the organism to a relevant Leishmania species (e.g., Leishmania donovani).

-

Set the minimum required interaction score to a high confidence level (e.g., > 0.7).

-

-

Hub Gene Identification and Target Prioritization:

-

Import the PPI network data into Cytoscape software for visualization and analysis.

-

Use the CytoNCA plugin to calculate network topology parameters such as Degree, Betweenness Centrality, and Closeness Centrality.

-

Identify "hub genes" which are nodes with high centrality scores, as these are likely to be critical for network stability and biological function.

-

Prioritize the top-ranking hub genes as the most probable targets for Ludaconitine for subsequent molecular docking studies.

-

Phase 2: Molecular Docking

Objective: To predict the binding affinity and interaction patterns of Ludaconitine with the prioritized Leishmania targets.

Protocol:

-

Target Protein Preparation:

-

Download the 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB). If a crystal structure is not available, generate a homology model using a server like SWISS-MODEL.

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges using software such as AutoDockTools or UCSF Chimera.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of Ludaconitine.

-

Define rotatable bonds and assign partial charges using AutoDockTools.

-

-

Docking Simulation:

-

Perform molecular docking using AutoDock Vina.

-

Define the grid box to encompass the active site of the target protein. If the active site is unknown, perform blind docking by setting the grid box to cover the entire protein surface.

-

Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

-

Generate a set of possible binding poses (e.g., 10-20) for each target.

-

-

Analysis of Docking Results:

-

Rank the binding poses based on their docking scores (binding affinity in kcal/mol).

-

Visualize the top-ranked binding poses using PyMOL or UCSF Chimera to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between Ludaconitine and the amino acid residues of the target protein.

-

Phase 3: Molecular Dynamics Simulations

Objective: To evaluate the stability and dynamics of the Ludaconitine-target complexes.

Protocol:

-

System Preparation:

-

Select the top-ranked docked complex from the molecular docking analysis.

-

Use a simulation package like GROMACS or AMBER.

-

Generate the topology files for the protein and the ligand using appropriate force fields (e.g., AMBER for protein, GAFF for the ligand).

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the system reaches a stable density.

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex over time.

-

Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Analyze the number and duration of hydrogen bonds formed between Ludaconitine and the target protein.

-

-

Binding Free Energy Calculation:

-

Use the MD trajectory to calculate the binding free energy of the Ludaconitine-target complex using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed in silico workflow. This data is for illustrative purposes only.

Table 1: Prioritized Leishmania Targets for Ludaconitine from Network Pharmacology

| Target Protein | Gene ID (TriTrypDB) | Function | Degree | Betweenness Centrality | Closeness Centrality |

| Squalene Synthase | LdBPK_312840.1 | Ergosterol biosynthesis | 45 | 0.128 | 0.854 |

| Ornithine Decarboxylase | LdBPK_331570.1 | Polyamine biosynthesis | 38 | 0.097 | 0.812 |

| N-myristoyltransferase | LdBPK_360690.1 | Protein modification | 32 | 0.075 | 0.789 |

| Sterol 14α-demethylase | LdBPK_310570.1 | Ergosterol biosynthesis | 29 | 0.068 | 0.765 |

| Trypanothione Reductase | LdBPK_332590.1 | Redox metabolism | 25 | 0.054 | 0.741 |

Table 2: Molecular Docking and MD Simulation Results for Ludaconitine with Prioritized Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Average RMSD (nm) (Complex) | Binding Free Energy (kcal/mol) (MM/PBSA) |

| Squalene Synthase | 1EZF | -9.8 | TYR-171, PHE-198, ASP-217 | 0.25 ± 0.05 | -45.7 ± 3.2 |

| Ornithine Decarboxylase | 2L2A | -8.5 | LYS-69, ASP-332, CYS-360 | 0.31 ± 0.07 | -38.9 ± 4.1 |

| N-myristoyltransferase | 2WUU | -9.2 | LEU-99, PHE-102, TYR-217 | 0.28 ± 0.06 | -42.1 ± 3.8 |

Predicted Signaling Pathway

Based on the hypothetical findings, Ludaconitine may exert its antileishmanial effect by simultaneously inhibiting key enzymes in the ergosterol and polyamine biosynthesis pathways, as well as protein N-myristoylation. The disruption of these pathways would compromise the integrity of the parasite's cell membrane, impair cell division, and disrupt essential signaling processes, ultimately leading to cell death.

Conclusion

This technical guide provides a comprehensive and systematic in silico framework for the prediction of Ludaconitine's mechanism of action against Leishmania. The multi-faceted approach, combining network pharmacology, molecular docking, and molecular dynamics simulations, allows for a thorough investigation from broad target identification to detailed analysis of molecular interactions. The detailed protocols and illustrative data presented herein serve as a valuable resource for researchers aiming to apply computational methods in the early stages of drug discovery and development. The insights gained from this proposed workflow will be instrumental in guiding future experimental validation and the optimization of Ludaconitine as a novel antileishmanial therapeutic.

Toxicological Profile and LD50 of Ludaconitine in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, represents a compound of interest for its potential pharmacological activities. However, the inherent toxicity associated with Aconitum alkaloids necessitates a thorough understanding of its toxicological profile for any therapeutic development. This technical guide provides a comprehensive overview of the known toxicological data for ludaconitine in mice, with a particular focus on its median lethal dose (LD50). Due to the limited availability of data specific to ludaconitine, this document also extrapolates potential toxicological effects and mechanisms based on the broader class of Aconitum alkaloids. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of ludaconitine and related compounds.

Introduction to Ludaconitine and Aconitum Alkaloids

Ludaconitine is a member of the highly potent class of Aconitum alkaloids, which are known for their significant physiological effects. These alkaloids are primarily recognized as potent neurotoxins and cardiotoxins. Their mechanism of action generally involves the persistent activation of voltage-gated sodium channels, leading to a cascade of downstream effects that can result in severe toxicity and, ultimately, lethality. Understanding the toxicological profile of individual alkaloids like ludaconitine is critical for assessing their potential risks and therapeutic windows.

Quantitative Toxicological Data

The available quantitative data on the acute toxicity of ludaconitine in mice is limited. The primary reported value is the median lethal dose (LD50) following intravenous administration.

Table 1: Acute Toxicity of Ludaconitine in Mice

| Administration Route | LD50 Value |

| Intravenous | 21.8 mg/kg |

Note: This data is based on older toxicological studies, and further research is required to establish a more comprehensive dose-response profile, including LD50 values for other administration routes such as oral and intraperitoneal.

General Toxicological Profile of Aconitum Alkaloids

In the absence of a detailed toxicological profile for ludaconitine, the known effects of the broader class of Aconitum alkaloids in mice provide valuable insights into its potential toxicity. The primary target organs are the central nervous system and the cardiovascular system.

Table 2: Summary of Toxicological Effects of Aconitum Alkaloids in Mice

| System | Observed Effects |

| Neurological | Paresthesia, convulsions, muscle weakness, respiratory paralysis. |

| Cardiovascular | Arrhythmias (ventricular tachycardia, fibrillation), hypotension, bradycardia, cardiac arrest. |

| Gastrointestinal | Salivation, nausea, vomiting, diarrhea. |

| Other | General signs of distress, changes in motor activity, hypothermia. |

Experimental Protocols

General Protocol for Acute Toxicity (LD50) Determination in Mice

Objective: To determine the median lethal dose (LD50) of a test substance after a single administration.

Animals: Healthy, adult mice (e.g., Swiss albino, BALB/c, or C57BL/6 strain), typically 6-8 weeks old, of a single sex to minimize variability. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

Housing and Diet: Animals are housed in standard polycarbonate cages with ad libitum access to standard pellet diet and purified water. Environmental conditions (temperature, humidity, light/dark cycle) are controlled and monitored.

Experimental Groups:

-

Control Group: Receives the vehicle (e.g., saline, distilled water, or a specific solvent used to dissolve the test substance) only.

-

Test Groups: At least 4-5 groups, each receiving a different, geometrically spaced dose of the test substance. The dose range is selected based on preliminary range-finding studies. Each group should consist of a minimum of 5-10 animals.

Administration of Test Substance: The test substance is administered via the desired route (e.g., intravenous, intraperitoneal, oral gavage). The volume of administration is kept constant across all groups.

Observations:

-

Mortality: The number of deaths in each group is recorded over a 14-day observation period.

-

Clinical Signs of Toxicity: Animals are observed for any signs of toxicity, such as changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Observations are made frequently on the day of administration and at least once daily thereafter.

-

Body Weight: Individual animal weights are recorded before administration and periodically throughout the observation period.

Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit analysis method of Finney or the moving average method.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Acute Toxicity Study

Unlocking the Therapeutic Promise of Ludaconitine: A Technical Guide for Researchers

An In-depth Exploration of the Pharmacological Potential, Mechanisms of Action, and Preclinical Evidence for the Diterpenoid Alkaloid, Ludaconitine.

Introduction

Ludaconitine, a C18-diterpenoid alkaloid predominantly isolated from plants of the Aconitum and Delphinium species, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] Traditionally used in various forms of herbal medicine, modern research is now systematically elucidating its therapeutic potential, particularly in the realms of analgesia, anti-inflammatory conditions, and oncology. This technical guide provides a comprehensive overview of the current state of exploratory studies on Ludaconitine, with a focus on its mechanisms of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a foundational resource for future investigations into this promising natural compound.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data from various preclinical studies on Ludaconitine (often referred to as Lappaconitine), providing a comparative overview of its efficacy and toxicity.

Table 1: Analgesic Efficacy of Ludaconitine in Various Pain Models

| Pain Model | Animal Model | Administration Route | ED50 (Median Effective Dose) | Emax (% MPE) | Reference |

| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Subcutaneous | 1.1 mg/kg (mechanical allodynia) | 53.3% | [3] |

| 1.6 mg/kg (thermal hyperalgesia) | 58.3% | [3] | |||

| Intrathecal | 0.8 µg (mechanical allodynia) | 66.1% | [3] | ||

| Bone Cancer Pain | Rat | Subcutaneous | 2.0 mg/kg (mechanical allodynia) | 57.9% | |

| Acetic Acid-Induced Writhing | Mouse | Intragastric | 3.5 mg/kg | - | |

| 4.4 - 6.6 mg/kg (derivatives) | - | ||||

| Hot Plate Test | Mouse | Intragastric | - | 35% pain inhibition (1 mg/kg) | |

| Freund's Adjuvant-Induced Inflammatory Pain | Rat | Intraperitoneal | 4 mg/kg & 8 mg/kg (effective doses) | - |

MPE: Maximum Possible Effect

Table 2: Acute Toxicity of Ludaconitine and Its Derivatives

| Compound | Animal Model | Administration Route | LD50 (Median Lethal Dose) | Reference |

| Ludaconitine (Lappaconitine) | Mouse | Oral | 32.4 mg/kg | |

| Rat | Oral | 20 mg/kg | ||

| Mouse | - | 11.7 mg/kg | ||

| Ludaconitine Derivative 8 | Mouse | Oral | >1500 mg/kg | |

| Ludaconitine Derivatives 35, 36, 39 | - | - | 296.4 - 314.7 mg/kg |

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the evaluation of Ludaconitine's therapeutic potential.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

-

Objective: To assess the acute anti-inflammatory effect of Ludaconitine.

-

Animal Model: Male Sprague-Dawley rats (180–220 g).

-

Procedure:

-

A baseline measurement of the rat's right hind paw volume is taken using a plethysmometer.

-

Ludaconitine or the vehicle control is administered, typically intraperitoneally, 30-60 minutes prior to the carrageenan injection.

-

Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Outcome Assessment: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by Ludaconitine is determined by comparing the increase in paw volume in the treated group to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

-

Objective: To evaluate the peripheral analgesic activity of Ludaconitine.

-

Animal Model: ICR mice.

-

Procedure:

-

Mice are pre-treated with Ludaconitine or a vehicle control, typically via oral or intraperitoneal administration, 30-60 minutes before the acetic acid injection.

-

Visceral pain is induced by an intraperitoneal injection of 0.1 mL per 10 g of body weight of a 0.75% acetic acid solution.

-

Immediately after the injection, each mouse is placed in an observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 15-30 minutes, starting 5 minutes after the acetic acid injection.

-

-

Outcome Assessment: The analgesic effect is quantified by the reduction in the number of writhes in the Ludaconitine-treated group compared to the vehicle control group. The percentage of pain inhibition is then calculated.

Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats (Anti-arthritic Activity)

-

Objective: To assess the therapeutic potential of Ludaconitine in a model of chronic inflammation and autoimmune arthritis.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Arthritis is induced by a single intradermal injection of 0.1 mL of CFA (typically containing 10 mg/mL of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

-

Ludaconitine treatment (e.g., 4 mg/kg or 8 mg/kg, intraperitoneally) is typically initiated on the day of CFA injection or after the establishment of arthritis and continued for a specified duration (e.g., 20 days).

-

The severity of arthritis is assessed at regular intervals.

-

-

Outcome Assessment:

-

Paw Volume/Diameter: Measured using a plethysmometer or calipers.

-

Arthritic Score: A visual scoring system (e.g., 0-4 scale) based on the degree of erythema, swelling, and joint deformity.

-

Pain Sensitivity: Assessed using methods like the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

-

Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage and bone erosion.

-

Biochemical Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can be measured by ELISA.

-

Signaling Pathways and Mechanisms of Action

Ludaconitine exerts its therapeutic effects by modulating several key signaling pathways implicated in inflammation, pain, and cell proliferation.

P2X7 Receptor Signaling Pathway

The P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells like macrophages, is a critical mediator of inflammation. Ludaconitine has been shown to antagonize the P2X7 receptor, thereby inhibiting downstream inflammatory cascades.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Ludaconitine has been demonstrated to suppress the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators.

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial for cell proliferation, survival, and inflammation. Ludaconitine has been shown to modulate these pathways, which contributes to its anti-inflammatory and potential anti-cancer effects.

Broader Therapeutic Potential

Beyond its well-documented analgesic and anti-inflammatory properties, emerging evidence suggests that Ludaconitine may have therapeutic applications in other areas.

-

Oncology: Ludaconitine and its derivatives have demonstrated cytotoxic activity against various cancer cell lines, including liver, breast, and colon cancer. The proposed mechanisms include the induction of apoptosis and cell cycle arrest, mediated in part by the inhibition of the PI3K/Akt and MAPK signaling pathways.

-